1-Kestose - 12505-31-6

1-Kestose

Catalog Number: EVT-7937575
CAS Number: 12505-31-6
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-kestose is a trisaccharide found in vegetables consisting of beta-D-fructofuranose having beta-D-fructofuranosyl and alpha-D-glucopyranosyl residues attached at the 1- and 2-positions respectively.
1-Kestose is a natural product found in Arctium umbrosum, Daphnia pulex, and other organisms with data available.
Synthesis Analysis

The industrial synthesis of 1-kestose primarily involves enzymatic processes. A notable method utilizes recombinant fructosyltransferase enzymes derived from Festuca arundinacea to catalyze the transfer of fructosyl groups from sucrose to produce 1-kestose . The reaction conditions are optimized for high yields and include:

  • Sucrose Concentration: 200-800 g/L (optimal at 600 g/L)
  • pH: 4.0 to 7.0 (optimal at 5.5)
  • Temperature: 30-50°C (optimal at 40°C)
  • Enzyme/Substrate Ratio: 2-40 U/g for reaction times ranging from 1 to 24 hours, typically around 15 U/g for a duration of about 3 hours .

This method addresses technological limitations in producing fructooligosaccharides, particularly enhancing the conversion rates to achieve over 90% of the total oligosaccharide yield as 1-kestose .

Molecular Structure Analysis

The molecular structure of 1-kestose can be represented as follows:

  • Molecular Formula: C18H32O16C_{18}H_{32}O_{16}
  • Molecular Weight: Approximately 504.44 g/mol
  • Melting Point: Ranges between 198-200 °C
  • Solubility: Soluble in methanol, ethanol, and DMSO; it appears as a white crystalline powder .

The structural representation shows that one glucose unit is linked to two fructose units through specific glycosidic bonds, which are crucial for its biological activity and function as a prebiotic agent.

Chemical Reactions Analysis

1-Kestose is primarily synthesized through the enzymatic transfer of fructosyl groups from sucrose. The key reaction can be summarized as follows:

sucrose+sucrosefructosyltransferaseglucose+1 kestose\text{sucrose}+\text{sucrose}\xrightarrow{\text{fructosyltransferase}}\text{glucose}+\text{1 kestose}

In this reaction, the enzyme facilitates the transfer of a fructosyl unit from one sucrose molecule to another, resulting in the formation of glucose and 1-kestose as products . Additional side products may include higher oligosaccharides like nystose, depending on the reaction conditions and enzyme specificity.

Mechanism of Action

The mechanism by which 1-kestose exerts its effects involves its role as a prebiotic. It selectively stimulates the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli while inhibiting harmful pathogens . This selective stimulation contributes to improved gut health by enhancing nutrient absorption and modulating immune responses.

Research indicates that supplementation with 1-kestose may improve glucose metabolism and reduce inflammation related to metabolic disorders such as obesity and diabetes . Its action in promoting beneficial gut microbiota is central to its potential health benefits.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-kestose are significant for its applications:

  • Appearance: White crystalline powder
  • Melting Point: 198-200 °C
  • Boiling Point: Approximately 902.9±65.0°C902.9±65.0°C (predicted)
  • Density: Predicted at 1.82±0.1g cm31.82±0.1\,\text{g cm}^3
  • Specific Rotation: [α]D20 +28 to +32 (c=5, H2O)
  • Storage Conditions: Best stored at temperatures between 2-8 °C under nitrogen atmosphere .

These properties are essential for handling and storage during industrial applications.

Applications

1-Kestose has several promising applications across various fields:

  • Nutritional Science: As a prebiotic, it supports gut health by promoting beneficial bacteria growth.
  • Metabolic Health: Research suggests it may help mitigate conditions like obesity and diabetes by improving glucose metabolism and reducing inflammation .
  • Agriculture: Used as a natural sweetener and growth promoter for crops, enhancing yield and stress tolerance .
  • Biotechnology: Employed in enzyme assays and diagnostic analysis due to its biochemical properties .
Biosynthesis Pathways and Enzymatic Mechanisms of 1-Kestose

Role of Sucrose:Sucrose 1-Fructosyltransferase (1-SST) in Plant-Based Biosynthesis

In plants, 1-kestose biosynthesis is primarily catalyzed by sucrose:sucrose 1-fructosyltransferase (1-SST; EC 2.4.1.99), a vacuolar enzyme that initiates fructan polymerization. 1-SST mediates fructosyl transfer from a donor sucrose molecule to an acceptor sucrose, yielding 1-kestose (GF₂) and glucose:

\text{Sucrose (donor) + Sucrose (acceptor) } \xrightarrow{\text{1-SST}} \text{ 1-Kestose (GF}_2\text{) + Glucose}

This reaction represents the rate-limiting step for inulin formation in Asteraceae plants like chicory and Jerusalem artichoke. The enzyme’s activity is sucrose-inducible and subject to tight metabolic regulation; high cytosolic sucrose concentrations trigger its expression, aligning fructan synthesis with photosynthetic surplus [1] [4]. Plant genetic studies reveal that 1-SST exhibits dual functionality: while primarily synthesizing 1-kestose, it can also generate nystose (GF₃) and fructans up to DP4 in the absence of companion enzymes like 1-FFT (fructan:fructan 1-fructosyltransferase) [1].

Table 1: 1-SST Activity and 1-Kestose Yield in Key Plant Species

Plant SourceTissueSucrose ThresholdDominant FructansMax 1-Kestose Yield
Jerusalem artichokeTubers>100 mMInulin (DP 2-60)110 µmol/g FW
Onion (Allium cepa)Bulbs>50 mMInulin (DP 3-12)Low (DPavg 4.1)
Sugar beet (Transgenic)TaprootEngineered expression1-Kestose, nystose90% sucrose conversion
Rice (Transgenic)LeavesInducible1-Kestose16 mg/g FW

FW = Fresh Weight; DP = Degree of Polymerization [1] [4]

Microbial Synthesis via Inulosucrase and Levansucrase Activity

Microorganisms employ inulosucrase (EC 2.4.1.9) and levansucrase (EC 2.4.1.10) for extracellular 1-kestose synthesis. These enzymes, produced by bacteria (Bacillus, Lactobacillus) and fungi (Aspergillus), catalyze transfructosylation from sucrose:

  • Inulosucrase forms β-(2,1) bonds, yielding 1-kestose as the initial product, which may elongate into inulin polymers.
  • Levansucrase primarily synthesizes β-(2,6)-linked 6-kestose but exhibits promiscuity, generating minor 1-kestose side-products under high sucrose conditions [1] [3] [5].

Microbial systems achieve higher volumetric productivity than plants due to optimized fermentation. For example, Aspergillus foetidus 1-SST expressed in Komagataella pastoris yeast yields 1-kestose at >95% purity from 500 g/L sucrose broth [3] [6]. Reaction kinetics are governed by:

  • Sucrose concentration: Transfructosylation dominates hydrolysis above 40% (w/v) sucrose.
  • Enzyme engineering: Mutagenesis of Aspergillus japonicus fructosyltransferase increased 1-kestose specificity by 53% [6].
  • Cofactors: Ca²⁺ stabilizes inulosucrase tertiary structure at acidic pH (3.5–5.5) [10].

Table 2: Enzymatic Parameters for Microbial 1-Kestose Synthesis

Enzyme SourceHost SystemOptimal pHOptimal Temp (°C)Sucrose Conc.1-Kestose Yield
Aspergillus foetidus 1-SSTS. cerevisiae5.0–5.530–35500 g/L>95% purity
Trichoderma reesei FTRohapect CM prep4.5–6.0502.1 M (720 g/L)63.8% of total FOS
Bacillus levansucraseE. coli6.0–7.035–40400 g/L<5% of total FOS
Lactobacillus inulosucraseCell-free3.5–5.540800 g/L53% purity

FT = Fructosyltransferase; FOS = Fructooligosaccharides [3] [5] [6]

Transgenic Plant Models for Enhanced 1-Kestose Production

Genetic engineering of non-fructan plants with heterologous 1-sst genes enables high-yield 1-kestose accumulation:

  • Sugar beet (Beta vulgaris): Expression of Jerusalem artichoke 1-sst converted 90% of stored sucrose into fructans (110 μmol/g FW), predominantly 1-kestose and nystose [1].
  • Potato (Solanum tuberosum): Globe artichoke 1-sst increased leaf 1-kestose to 8–112 nmol/g FW without reducing sucrose pools, indicating altered carbon partitioning [1].
  • Rice (Oryza sativa): Wheat-derived 1-sst elevated leaf fructans to 16 mg/g FW, demonstrating feasibility in monocots [1] [4].

Challenges include tissue-specific targeting (e.g., taproots vs. leaves) and unintended metabolic trade-offs. In sugar beet, excessive 1-kestose accumulation reduced root biomass, highlighting bottlenecks in carbon reallocation [1] [4].

Table 3: 1-Kestose Production in Transgenic Plant Systems

Host PlantGene SourcePromoterTarget Tissue1-Kestose AccumulationMetabolic Impact
Sugar beetJerusalem artichokeVacuolarTaproot110 μmol/g FW90% sucrose reduction
PotatoGlobe artichokeConstitutiveLeaves112 nmol/g FWSucrose levels unaffected
RiceWheat (Triticum spp.)InducibleLeaves16 mg/g FWIncreased total carbohydrates
SugarcaneGlobe artichokeField trialStemsDetectedCarbon partitioning shifted

FW = Fresh Weight [1] [4]

Comparative Analysis of β-(2,1) vs. β-(2,6) Glycosidic Bond Formation

The linkage specificity of fructosyltransferases dictates 1-kestose isomeric identity:

  • β-(2,1) linkage: Catalyzed by 1-SST and inulosucrase, positioning fructose at C1 of the terminal fructosyl in sucrose. This yields 1-kestose, the precursor for inulin (linear β-(2,1)-fructans).
  • β-(2,6) linkage: Formed by levansucrase, attaching fructose to C6 of sucrose to generate 6-kestose or neokestose, precursors for levan (β-(2,6)-fructans with β-(2,1) branches) [1] [5].

Structural studies reveal linkage specificity arises from active-site topology:

  • 1-SST enzymes contain a conserved DXX(R/K) motif that positions sucrose for C1 attack.
  • Levansucrases feature a broader catalytic cleft accommodating C6-oriented binding [1] [3].Table 4: Biochemical Consequences of Glycosidic Bond Type in Kestose Isomers
Propertyβ-(2,1)-Linked 1-Kestoseβ-(2,6)-Linked 6-KestoseBiological Significance
Enzyme originPlants: 1-SST; Microbes: InulosucraseMicrobes: LevansucraseDetermines fructan polymer type
Structural roleLinear chain elongationBranched/linear levan backboneInulin forms gels; levan forms films
StabilityAcid-labile (pH < 4)Acid-resistantGut fermentability varies
Prebiotic specificityFavors Bifidobacterium growthFavors Leuconostoc growthDifferential microbiome modulation
Industrial yieldHigh (up to 401 g/L from sucrose)Low (<5% of transfructosylation products)Impacts cost-efficiency of purification

[1] [5] [8]

Properties

CAS Number

12505-31-6

Product Name

1-Kestose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1

InChI Key

VAWYEUIPHLMNNF-OESPXIITSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O

Solubility

1e+006 mg/L @ 25 °C (est)

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O

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